1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the arrangement of atoms in the molecule and the types of bonds between them. This typically involves techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its exact structure .Scientific Research Applications
Molecular Design and Photophysical Properties
Compounds with structures similar to the one , specifically those involving pyrimidine-phthalimide derivatives, have been explored for their photophysical properties and potential applications in pH sensing. These studies involve the synthesis of atypical Aggregation-Induced Emission (AIE) chromophores, showcasing the ability to tune photophysical properties through molecular design. This opens up avenues for developing novel colorimetric pH sensors and logic gates, leveraging the solid-state fluorescence emission and solvatochromism exhibited by such compounds (Yan et al., 2017).
Anti-inflammatory and Analgesic Agents
Another research avenue involves synthesizing novel heterocyclic compounds derived from specific chemical backbones for potential medical applications. For example, compounds have been created with anti-inflammatory and analgesic activities by modulating molecular structures to target specific biological pathways, such as cyclooxygenase inhibitors. This research demonstrates the capability of chemical derivatives to serve as foundational structures for developing pharmaceutical agents (Abu‐Hashem et al., 2020).
Heterocyclic Chemistry and Drug Design
The synthesis of new derivatives incorporating morpholine and other cyclic secondary amines into heterocyclic compounds highlights the importance of these structures in medicinal chemistry. Such compounds have been investigated for various pharmacological properties, including their use as PI3K/mTOR inhibitors. The methodology and structural motifs emerging from these studies are critical for designing molecules with specific biological activities, underscoring the potential of complex pyrimidine derivatives in drug discovery and development (Karimian et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-21-15-13(17(25)22(2)18(21)26)16(20-14(19-15)11-4-3-9-28-11)29-10-12(24)23-5-7-27-8-6-23/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURWXQWBNPYZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)N4CCOCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.